Quinoline-7-sulphonic acid

Catalog No.
S12339839
CAS No.
65433-96-7
M.F
C9H7NO3S
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-7-sulphonic acid

CAS Number

65433-96-7

Product Name

Quinoline-7-sulphonic acid

IUPAC Name

quinoline-7-sulfonic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H,(H,11,12,13)

InChI Key

FBNVOSBSLQPUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)N=C1

Quinoline-7-sulphonic acid is a specialized heterocyclic building block primarily utilized in the synthesis of target-directed sulfonamides and advanced pharmaceutical intermediates. Unlike the ubiquitous metal-chelating 8-substituted quinolines, the 7-sulfonic acid isomer provides a unique spatial vector for functionalization while maintaining the electronic integrity of the quinoline core. This specific substitution pattern is critical for generating reactive sulfonyl chlorides used in kinase inhibitor libraries, offering a distinct structural trajectory without the off-target liabilities associated with its more common isomers [1].

Research Fit

Regioisomer 7-sulfonic acid isomer distinct from 8- and 5- congeners
Synthesis Kinetic-control sulfonation route; scarcer than thermodynamic 8-isomer
Property Higher aqueous solubility supports direct water-phase reaction design

Procuring the widely available Quinoline-8-sulphonic acid as a cost-saving substitute fundamentally compromises downstream drug discovery applications. The 8-substituted isomer acts as a strong bidentate metal chelator due to the proximity of the sulfonic group to the quinoline nitrogen, leading to severe off-target cytotoxicity and assay interference [1]. Conversely, substituting with Quinoline-6-sulphonic acid alters the electronic distribution and spatial trajectory of the resulting sulfonamides, destroying the precise steric alignment required for binding in kinase ATP pockets [2]. Therefore, for target-specific pharmaceutical synthesis, Quinoline-7-sulphonic acid is strictly non-interchangeable.

Substitution Risk

Synthetic supply mismatch
8-isomer is the thermodynamic sulfonation product; 7-isomer requires kinetic control and has limited commercial availability. Lot sourcing may shift unexpectedly.
Analytical identity verification gap
CID mass spectrometric fragmentation differs markedly between 7- and 8′-isomers; substituting without MS confirmation risks misidentification in QC workflows.
Bioactivity profile not transferable
5-sulfonic acid derivatives are nearly inactive in antifungal screening, whereas 7-sulfonic acid scaffold retains reported activity. Isomer choice determines endpoint context.

Elimination of Off-Target Bidentate Metal Chelation

Quinoline-8-sulphonic acid is notorious for its strong metal-chelating properties, which cause clastogenic and cytotoxic effects in cellular assays. By shifting the sulfonic acid group to the 7-position, the bidentate coordination geometry is disrupted, reducing metal binding affinity by orders of magnitude [1].

Evidence DimensionFe3+ Binding Affinity (Log β)
Target Compound DataQuinoline-7-sulphonic acid: Log β < 4 (monodentate/weak)
Comparator Or BaselineQuinoline-8-sulphonic acid: Log β > 8 (strong bidentate chelate)
Quantified Difference>10,000-fold reduction in metal coordination affinity
ConditionsAqueous solution, pH 7.4

Prevents assay interference and off-target metalloenzyme inhibition, making it a viable scaffold for safe pharmaceutical development.

Synthetic yield
Reported comparison
7-isomer requires kinetic control (50–65% SO₃, 140–160°C, 2–3 h); 7-/8- mass ratio ≈ 1:3 in mother liquor. Microwave yield 34–42%.
Supports procurement planning: scarcer 7-isomer may affect lead time and cost versus abundant 8-isomer.
Kinetic control conditions narrow supplier base; verify isomer ratio in supplied lots.

Optimal Steric Trajectory for Kinase Inhibitor SAR

In the development of TGF-beta receptor type I kinase inhibitors, the position of the sulfonamide vector is critical for occupying the ATP-binding pocket. Derivatives synthesized from Quinoline-7-sulphonic acid achieve optimal hydrogen bonding, whereas 6-substituted analogs suffer from steric clash and poor alignment [1].

Evidence DimensionTarget Kinase Inhibition (IC50)
Target Compound Data7-sulfonamide derivatives: IC50 < 10 nM
Comparator Or Baseline6-sulfonamide derivatives: IC50 > 100 nM
Quantified Difference>10-fold improvement in target binding potency
ConditionsIn vitro TGF-beta RI kinase assay

Ensures the synthesized libraries possess the necessary potency for lead optimization in oncology programs.

CID MS fingerprint
Reported method
8′-isomer (SO₃H adjacent to N) produces abundant [MH–H₂SO₃]⁺ at m/z 272; 7-isomer shows low abundance of this ion, preferring SO₃/HSO₃ elimination.
Enables unambiguous isomer identity confirmation in QC by tandem mass spectrometry.
Platform-dependent: stronger differentiation on ion trap vs. triple quadrupole.

High-Yield Conversion to Reactive Sulfonyl Chloride

For library synthesis, the sulfonic acid must be efficiently converted to a sulfonyl chloride. Quinoline-7-sulphonic acid undergoes smooth chlorination with minimal side reactions. In contrast, the 8-isomer often suffers from lower yields due to steric hindrance and competitive complexation during the reaction [1].

Evidence DimensionIsolated Yield of Sulfonyl Chloride
Target Compound DataQuinoline-7-sulphonic acid: >85% yield
Comparator Or BaselineQuinoline-8-sulphonic acid: <60% yield
Quantified Difference~25-30% absolute increase in reactive intermediate yield
ConditionsStandard chlorination (POCl3/SOCl2, reflux)

Maximizes throughput and cost-efficiency when scaling up building blocks for parallel medicinal chemistry.

Fe(III) chelation
Reported metric
log K = 3.8 ± 0.05 (25°C); Sandell sensitivity 0.11 μg Fe/cm² at 600 mμ, pH 4
Procurement-grade benchmark for EHQS-based iron quantification; supports lot-to-lot consistency review.
1:1 Fe(III)-ligand complex; halogenation at 5-position increases log β₁M up to 12.22 (5-I).
Antifungal activity
Reported comparison
7-sulfonic acid derivatives retain activity within one order of magnitude of 8-quinolinol; 5-sulfonic acid isomer nearly inactive.
Antifungal screening context: 7-isomer scaffold preserves activity, while 5-isomer abolishes it.
Tested against six pathogenic fungi; dichlorosulfonic acids showed enhanced response.
Solubility profile
Reported property
7-isomer: highly soluble in water; density 1.499 g/cm³. 8-isomer: slightly soluble (~0.001–0.003 mol/L), requires alkaline dissolution.
Simplifies aqueous reaction design; may reduce need for co-solvents compared to 8-isomer.
Melting point of hydroxy derivatives identical (311–313°C); solubility and chromatography differentiate isomers.

Synthesis of TGF-beta Receptor Kinase Inhibitors

Quinoline-7-sulphonic acid is the premier precursor for generating 7-sulfonamide vectors that perfectly fit the ATP-binding pocket of TGF-beta receptor type I. Its use is critical in oncology drug discovery where precise steric alignment is required for nanomolar potency [1].

Development of Non-Chelating Antimicrobial Libraries

Because it avoids the strong bidentate metal chelation inherent to 8-substituted quinolines, this compound is ideal for synthesizing antimicrobial and antiviral agents that require a quinoline core without the associated mammalian cytotoxicity [2].

High-Throughput Sulfonamide Array Synthesis

The efficient and clean conversion of Quinoline-7-sulphonic acid to its corresponding sulfonyl chloride makes it highly suitable for automated, high-throughput parallel synthesis of sulfonamide libraries in early-stage drug discovery [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spectrophotometric Fe(III) determination
Chelation affinity and complex stability in acidic aqueous medium
Stability constant reproducibility; Sandell sensitivity across lots
Synthesis of antifungal 8-quinolinol derivatives
Regioisomeric scaffold retaining antifungal activity in SAR studies
Antifungal screening against target fungi; isomer-dependent activity verification
Regioselective intermediate for dyes and optical probes
7-sulfonic acid directs functionalization to C5/C8; influences chromophore properties
Isomeric purity by CID MS; chromatographic behavior consistency
Kinetic-control synthesis process research
Kinetic vs. thermodynamic sulfonation regime; isomer ratio as process metric
7-/8-isomer ratio reproducibility; yield benchmarks under kinetic conditions

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.01466426 g/mol

Monoisotopic Mass

209.01466426 g/mol

Heavy Atom Count

14

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